molecular formula C5H5N3O3 B1655638 Imidazole-5-carboxaldehyde, 1-methyl-2-nitro- CAS No. 39928-74-0

Imidazole-5-carboxaldehyde, 1-methyl-2-nitro-

Cat. No. B1655638
Key on ui cas rn: 39928-74-0
M. Wt: 155.11 g/mol
InChI Key: PTLILCRCEWAQGA-UHFFFAOYSA-N
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Patent
US03954789

Procedure details

To a solution of 0.8 g. of 1-methyl-2-nitro-5-styrylimidazole in 300 ml. of methanol, a solution of 1.6 g. of NaIO4 in 40 ml. of water, and 0.02 g. of OsO4 are added. The mixture is stirred at room temperature for 10 hours, then an additional 0.01 g. of OsO4 is added and stirring is carried on for 8 hours. The reaction mixture is filtered and evaporated to dryness under vacuum at room temperature. The residue is extracted with ethyl acetate. After concentration of the resulting solution, 0.325 g. of the product are obtained. Yield 60%.
Name
1-methyl-2-nitro-5-styrylimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
NaIO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([CH:7]=CC2C=CC=CC=2)=[CH:5][N:4]=[C:3]1[N+:15]([O-:17])=[O:16].C[OH:19]>O=[Os](=O)(=O)=O.O>[CH3:1][N:2]1[C:6]([CH:7]=[O:19])=[CH:5][N:4]=[C:3]1[N+:15]([O-:17])=[O:16]

Inputs

Step One
Name
1-methyl-2-nitro-5-styrylimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=NC=C1C=CC1=CC=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
NaIO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Os](=O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Os](=O)(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
is carried on for 8 hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under vacuum at room temperature
EXTRACTION
Type
EXTRACTION
Details
The residue is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
of the product are obtained

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
CN1C(=NC=C1C=O)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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